4-fluorobenzaldehyde O-benzoyloxime

描述

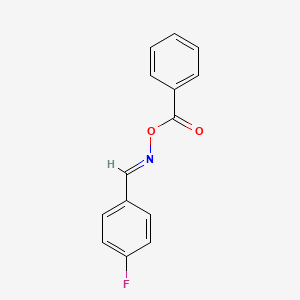

4-Fluorobenzaldehyde O-benzoyloxime is a synthetic oxime ester derived from 4-fluorobenzaldehyde, a para-substituted aromatic aldehyde. The compound features a benzoyloxy group (-OBz) attached to the oxime nitrogen, resulting in the structural formula C₁₄H₁₀FNO₂. Its synthesis typically involves the condensation of 4-fluorobenzaldehyde with hydroxylamine followed by benzoylation. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic frameworks such as pyrazoles, thiazoles, and chalcones, which exhibit antimicrobial, antifungal, and enzyme-inhibitory activities .

The fluorine substituent at the para position enhances electronic effects, influencing reactivity and biological interactions. For instance, the electron-withdrawing nature of fluorine increases the electrophilicity of the aldehyde group, facilitating nucleophilic additions and cyclocondensation reactions .

属性

分子式 |

C14H10FNO2 |

|---|---|

分子量 |

243.23 g/mol |

IUPAC 名称 |

[(E)-(4-fluorophenyl)methylideneamino] benzoate |

InChI |

InChI=1S/C14H10FNO2/c15-13-8-6-11(7-9-13)10-16-18-14(17)12-4-2-1-3-5-12/h1-10H/b16-10+ |

InChI 键 |

DIEBAKUPBFEXAP-MHWRWJLKSA-N |

手性 SMILES |

C1=CC=C(C=C1)C(=O)O/N=C/C2=CC=C(C=C2)F |

规范 SMILES |

C1=CC=C(C=C1)C(=O)ON=CC2=CC=C(C=C2)F |

产品来源 |

United States |

相似化合物的比较

Table 1: Substituent Effects on Benzaldehyde O-Benzoyloxime Derivatives

Key Observations :

- Electron-Withdrawing Groups (F, Cl) : Enhance electrophilicity, improving reactivity in nucleophilic additions. For example, this compound reacts efficiently with thiosemicarbazide to form pyrazoline thioamides, a precursor to antimicrobial thiazoles .

- Electron-Donating Groups (OCH₃) : Stabilize intermediates in photochemical reactions. 4-Methoxy derivatives are less reactive in polar reactions but show stability under UV irradiation .

Table 2: Reaction Yields in Cyclodextrin Complexation

| Compound | Yield (%) | Reference |

|---|---|---|

| 3-Cyclopropanmethyl-7-(3-isopropoxypropyl) derivative (F-substituted) | 72.5 | |

| 3-Cyclopropanmethyl-7-(3-ethoxypropyl) derivative (Cl-substituted) | 84.0 |

Table 3: Antimicrobial and Enzymatic Activities

常见问题

Basic: What are the standard synthetic routes for preparing 4-fluorobenzaldehyde O-benzoyloxime?

The synthesis typically involves two sequential steps:

Oxime Formation : React 4-fluorobenzaldehyde with hydroxylamine hydrochloride in ethanol under reflux (20–25 hours) to yield the corresponding oxime intermediate.

Acylation : Treat the oxime with benzoyl chloride in anhydrous benzene or pyridine for 6–7 hours to form the O-benzoyloxime derivative .

Key Considerations :

- Purification via column chromatography (silica gel) ensures high-purity products.

- Monitor reaction progress using TLC or NMR spectroscopy to confirm intermediate formation .

Basic: How is the structural integrity of this compound verified?

Structural characterization employs:

- Spectroscopy :

- Elemental Analysis : Validate molecular formula (e.g., C₁₄H₁₀FNO₂).

- X-ray Crystallography : Resolve stereochemistry (E/Z isomerism) and hydrogen-bonding networks, as demonstrated for analogous O-benzoyloximes .

Advanced: What reaction mechanisms govern the acylation of oxime intermediates?

The acylation proceeds via nucleophilic substitution:

Activation : Benzoyl chloride reacts with pyridine (base) to form a reactive acylpyridinium intermediate.

Nucleophilic Attack : The oxime oxygen attacks the electrophilic carbonyl carbon, displacing chloride.

Supporting Evidence : Kinetic studies for analogous compounds show pseudo-first-order kinetics, with rate dependence on benzoyl chloride concentration . Contradictions : Competing side reactions (e.g., over-acylation) may occur in polar solvents, necessitating strict anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。